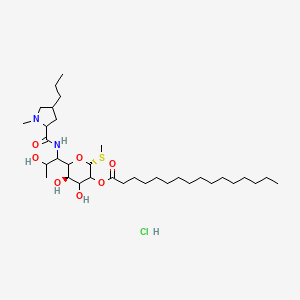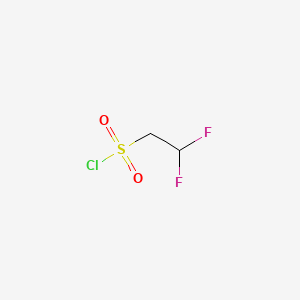
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen. This compound is often used as an internal standard in analytical chemistry due to its stability and unique properties. It is a derivative of phthalic acid and is known for its hydrophobic and lipophilic characteristics, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Vorbereitungsmethoden
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions usually include heating the mixture to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the quantification of phthalates in various samples.
Environmental Studies: It helps in the study of phthalate contamination in the environment.
Biomedical Research: It is used in the study of the effects of phthalates on human health.
Industrial Applications: It is used as a plasticizer in the production of polyvinyl chloride (PVC) products to enhance their flexibility and processability.
Wirkmechanismus
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular receptors and enzymes, potentially disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 can be compared with other similar compounds such as:
Monoethyl Phthalate: Used as a plasticizer and in analytical chemistry.
Monoisopropyl Phthalate: Used in the production of flexible plastics.
Eigenschaften
CAS-Nummer |
1332966-00-3 |
|---|---|
Molekularformel |
C17H22O5 |
Molekulargewicht |
310.382 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChI-Schlüssel |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP)-d4; 7-oxo-MiNP-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


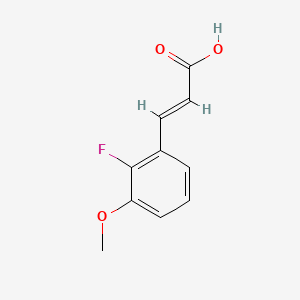
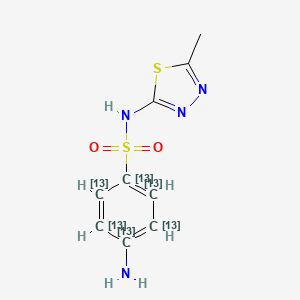
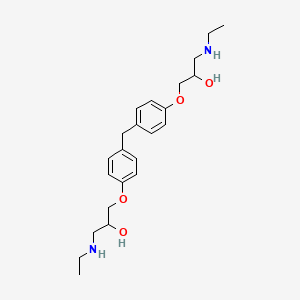
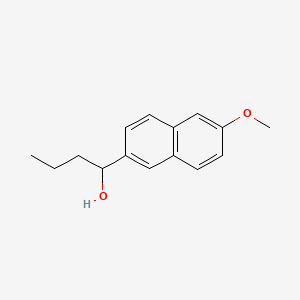
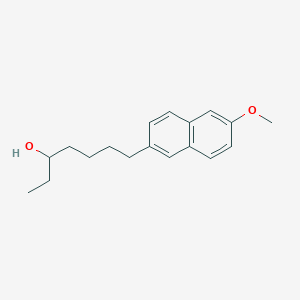
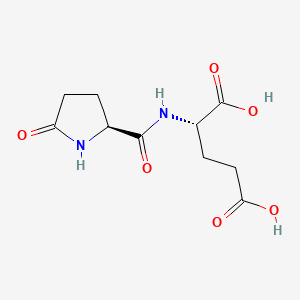
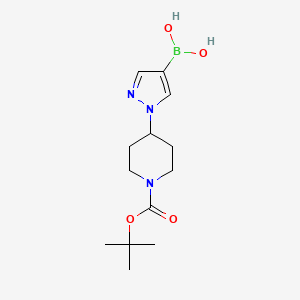
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
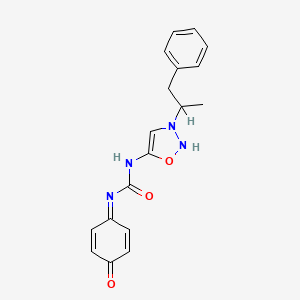
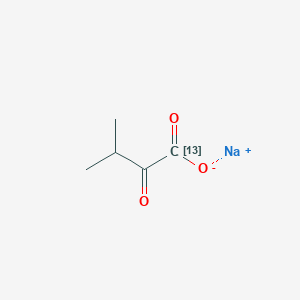
![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)
